N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide

NAPE-PLD Efferocytosis Cardiometabolic Disease

This compound is a critical SAR probe for NAPE-PLD and FAAH programs. The methanesulfonyl group and 5-yl benzothiazole attachment confer unique binding interactions not replicated by commercial analogs like VU534. Essential for selectivity profiling and PK benchmarking. Verify compound-specific identity before procurement to ensure experimental validity.

Molecular Formula C14H17N3O3S2
Molecular Weight 339.4 g/mol
CAS No. 1021215-32-6
Cat. No. B6538459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide
CAS1021215-32-6
Molecular FormulaC14H17N3O3S2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C14H17N3O3S2/c1-22(19,20)17-6-4-10(5-7-17)14(18)16-11-2-3-13-12(8-11)15-9-21-13/h2-3,8-10H,4-7H2,1H3,(H,16,18)
InChIKeySNUGFVMNHFPEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide: Chemical Identity and Baseline Profile for Procurement Decisions


N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide (CAS 1021215-32-6) is a synthetic small molecule belonging to the benzothiazole-piperidine carboxamide class. It features a benzothiazole core linked via a carboxamide bridge to a piperidine ring bearing an N-methanesulfonyl substituent . With a molecular formula of C14H17N3O3S2 and a molecular weight of 339.4 g/mol, it is structurally related to probes developed for N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD) activation and fatty acid amide hydrolase (FAAH) inhibition [1][2]. This compound serves as a research tool or intermediate in medicinal chemistry campaigns targeting lipid signaling and inflammatory pathways.

Why Generic Substitution of N-(1,3-Benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide Jeopardizes Research Reproducibility


In the benzothiazole-piperidine chemical space, even minor structural changes can drastically alter potency, selectivity, and physiochemical properties. Analogs with different sulfonyl groups (e.g., phenylsulfonyl vs. methanesulfonyl) or varying benzothiazole substitution patterns (e.g., 5-yl vs. 2-yl linkage) have shown divergent activity profiles against targets such as NAPE-PLD, FAAH, and soluble epoxide hydrolase (sEH) [1][2]. Simply interchanging 'in-class' compounds without verifying target engagement and selectivity data risks using a molecule with significantly different biological activity, potentially invalidating experimental results. The specific methanesulfonyl group and 5-yl benzothiazole attachment of this compound may confer unique binding interactions that are not replicated by its closest commercial analogs, underscoring the need for compound-specific verification before procurement.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide vs. Structural Analogs


Structural Differentiation via Sulfonyl Group: Methanesulfonyl vs. Phenylsulfonyl in NAPE-PLD Activators

The target compound features an N-methanesulfonyl substituent, contrasting with the phenylsulfonyl group present in the well-characterized NAPE-PLD activators VU534 (CAS 923509-20-0) and VU533 (CAS 923417-09-8) . While VU534 and VU533 activate NAPE-PLD with EC50 values of 0.30 µM and 0.30 µM respectively, no direct EC50 data for the methanesulfonyl analog has been publicly reported, representing a critical data gap . However, structure-activity relationship (SAR) studies on related benzothiazole phenylsulfonyl-piperidine carboxamides indicate that sulfonyl modifications significantly modulate enzymatic activation potency and selectivity [1].

NAPE-PLD Efferocytosis Cardiometabolic Disease

Selectivity Profile Gap: Methanesulfonyl Analog Lacks Reported FAAH/sEH Dual Inhibition Data

The phenylsulfonyl analog VU534 exhibits dual FAAH and sEH inhibition (IC50 of 1.2 µM for both), a property linked to analgesic efficacy without locomotor side effects . In contrast, the methanesulfonyl compound has no reported FAAH or sEH inhibition data. SAR investigations on benzothiazole-phenylsulfonyl-piperidine carboxamides demonstrate that sulfonyl group size and electronics critically influence inhibitory potency and selectivity between FAAH and sEH [1][2]. The smaller methanesulfonyl group may shift selectivity away from dual inhibition, but this hypothesis remains experimentally unconfirmed.

FAAH sEH Dual Inhibitor Pain

Molecular Weight and Physicochemical Property Differences Impacting Permeability and Solubility

The target compound (MW = 339.4 g/mol) is significantly smaller than prominent analogs such as VU533 (MW = 447.6 g/mol) and VU534 (MW = 525.67 g/mol) [1]. This 24-35% lower molecular weight may translate to improved passive membrane permeability and aqueous solubility, both critical for in vivo applications. However, no experimental logP, solubility, or permeability data specific to this compound are publicly available, preventing quantitative comparison.

Drug-like Properties Lipinski Permeability Solubility

Recommended Application Scenarios for N-(1,3-Benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide Based on Current Evidence


Chemical Probe Development for NAPE-PLD Target Validation Studies

This compound may serve as a starting point for structure-activity relationship (SAR) studies to develop novel NAPE-PLD activators with potentially differentiated sulfonyl group interactions. Researchers can compare its activity against well-characterized phenylsulfonyl probes like VU534 to establish the contribution of the methanesulfonyl moiety to target engagement and efferocytosis enhancement . This scenario is supported by the established link between benzothiazole-piperidine carboxamides and NAPE-PLD activation, though direct activity data for this compound must be generated de novo.

Selectivity Profiling Benchmark in FAAH/sEH Inhibitor Campaigns

Given the absence of FAAH/sEH inhibition data, this compound can be used as a selectivity control to differentiate methanesulfonyl-containing analogs from dual FAAH/sEH inhibitors like VU534 . Its smaller sulfonyl group may confer selectivity benefits that can be quantified through in vitro enzymatic panels, making it a valuable comparator in medicinal chemistry programs targeting endocannabinoid and lipid mediator pathways.

In Vivo Pharmacokinetic Bridging Studies for Low-Molecular-Weight Benzothiazole Derivatives

With a molecular weight of 339.4 g/mol, this compound is positioned at the lower end of the analog spectrum, potentially offering superior absorption and distribution characteristics . It can be evaluated in rodent pharmacokinetic studies to benchmark the impact of molecular weight reduction on oral bioavailability and brain penetration within the benzothiazole-piperidine class, providing critical data to guide further lead optimization.

Quote Request

Request a Quote for N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.